4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine
Description
4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine (compound II, C₄H₄N₆O₃) is a fused heterocyclic compound featuring a piperazine ring fused with two 1,2,5-oxadiazole (furazan) moieties and substituted with nitroso (-NO) groups at the 4,7-positions. Its crystal structure (orthorhombic, space group P2₁2₁2₁) reveals a planar furazan ring and a distorted piperazine conformation due to steric interactions between the nitroso substituents and adjacent atoms . The compound’s density is 1.66 g/cm³, and it exhibits unique electronic properties owing to its electron-withdrawing nitroso groups and fused heterocyclic framework .
Properties
CAS No. |
131357-57-8 |
|---|---|
Molecular Formula |
C4H4N6O3 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
4,7-dinitroso-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C4H4N6O3/c11-7-9-1-2-10(8-12)4-3(9)5-13-6-4/h1-2H2 |
InChI Key |
ACXVDEVFHFYDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NON=C2N1N=O)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole and pyrazine rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled temperature and pH conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the design of novel pharmaceuticals targeting specific biological pathways .
Medicine: In medicine, the compound’s derivatives may exhibit therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects. Research is ongoing to explore its full potential in medical applications .
Industry: Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) involves its interaction with specific molecular targets. The nitroso groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 2: Electronic Properties of Heterocyclic Acceptors
| Heterocycle | Reduction Potential (V) | Electron-Withdrawing Strength | Key Applications |
|---|---|---|---|
| [1,2,5]oxadiazolo[3,4-b]pyrazine | -1.25 | Strongest | NLO materials, chemosensors |
| [1,2,5]thiadiazolo[3,4-b]pyrazine | -1.10 | Moderate | Photovoltaics, OLEDs |
| Quinoxaline | -1.50 | Weakest | Solvatochromic dyes, AIEgens |
Key Research Findings
- Structural Flexibility : The piperazine ring in II adopts a twisted conformation to accommodate nitroso groups, contrasting with the planar geometry of the dinitro derivative IV .
- Synthetic Challenges : Dehydration of dihydropiperazine to aromatic pyrazine requires harsh oxidants (e.g., SO₂Cl₂), highlighting the stability of nitroso-substituted derivatives .
- Electrochemical Superiority: The oxadiazolo-pyrazine core outperforms thiadiazolo and quinoxaline analogs in electron-withdrawing capacity, enabling advanced optoelectronic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
